molecular formula C12H16ClNO3 B1301573 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride CAS No. 65101-82-8

4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

Cat. No.: B1301573
CAS No.: 65101-82-8
M. Wt: 257.71 g/mol
InChI Key: BJIWZYKXMZCYLR-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring attached to a benzoic acid moiety, making it a versatile molecule for research and industrial purposes .

Scientific Research Applications

4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(morpholin-4-ylmethyl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating the rate of biochemical reactions. The interactions between this compound and biomolecules are crucial for understanding its role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression, resulting in the upregulation or downregulation of specific genes. These changes can impact cellular metabolism, affecting the overall function and health of the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy. Long-term exposure to the compound can result in alterations in cellular function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without causing toxicity. Exceeding this range can lead to detrimental effects on the health and function of the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it an important factor in its overall biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with morpholine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride
  • 4-(Pyrrolidin-4-ylmethyl)benzoic acid hydrochloride
  • 4-(Morpholin-4-ylmethyl)benzamide

Uniqueness: 4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIWZYKXMZCYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369582
Record name 4-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65101-82-8
Record name 4-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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